molecular formula C15H13FO3 B1269256 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 423156-68-7

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1269256
CAS No.: 423156-68-7
M. Wt: 260.26 g/mol
InChI Key: ACPRAZFGKOPTHW-UHFFFAOYSA-N
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Description

Chemical Name: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS Number: 423156-68-7 Molecular Formula: C₁₅H₁₁FO₃ Molecular Weight: 258.25 g/mol Synonyms:

  • 4-(2-Fluoro-benzyloxy)-3-methoxy-benzaldehyde
  • Benzaldehyde, 4-[(2-fluorophenyl)methoxy]-3-methoxy

This compound is a fluorinated benzaldehyde derivative featuring a methoxy group at the 3-position and a 2-fluorobenzyl ether moiety at the 4-position of the benzaldehyde core. Its structural design combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPRAZFGKOPTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352773
Record name 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423156-68-7
Record name 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and a catalyst. One common method is the Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then reacts with the benzaldehyde.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The fluorobenzyl group can enhance binding affinity to certain biological targets, while the methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs are compared based on substituent type, position, and functional group modifications:

Compound Name Substituent Modifications CAS Number Molecular Weight (g/mol) Key Properties/Applications References
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde 2-Fluorobenzyloxy, 3-methoxy 423156-68-7 258.25 Intermediate for drug synthesis
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde 2-Chloro-6-fluorobenzyloxy, 3-methoxy 306934-75-8 292.70 Enhanced halogen interactions; agrochemical research
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) Dual 4-fluorobenzyloxy groups at 3,4-positions N/A 354.31 Increased lipophilicity; kinase inhibitor precursors
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) Benzyloxy, phenethoxy (no fluorine) N/A 332.37 Lower metabolic stability; scaffold for antioxidants
3-((2-Fluorobenzyl)oxy)benzaldehyde 2-Fluorobenzyloxy at 3-position 168084-96-6 230.23 Altered regiochemistry; fluorescence probes
Key Observations:

Halogen Effects: Fluorine in the 2-position (as in the parent compound) enhances metabolic stability and bioavailability compared to non-fluorinated analogs like C2 .

Regiochemistry :

  • Moving the fluorobenzyloxy group from the 4- to 3-position (e.g., 3-((2-Fluorobenzyl)oxy)benzaldehyde ) reduces steric hindrance, favoring applications in small-molecule probes .

Multi-Substituted Derivatives :

  • B1 ’s dual fluorobenzyloxy groups increase molecular weight and lipophilicity, making it suitable for transmembrane targets in kinase inhibitor development .

Reactivity Trends:
  • Fluorinated benzaldehydes exhibit slower hydrolysis rates compared to chloro- or methoxy-substituted analogs due to fluorine’s strong C–F bond .
  • Electron-rich derivatives (e.g., C2 ) are prone to electrophilic aromatic substitution, while halogenated analogs favor nucleophilic displacement reactions .

Biological Activity

4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS No. 423156-68-7) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a methoxy group and a fluorobenzyl ether moiety, which may influence its interaction with biological targets. Its structure can be represented as follows:

C10H10FO3\text{C}_{10}\text{H}_{10}\text{F}\text{O}_3

Target Interactions

This compound is believed to interact with several biological targets, including enzymes and receptors involved in cancer progression and inflammation. Similar compounds have shown the ability to inhibit phosphoinositide-specific phospholipase C (PI-PLC), which plays a role in various signaling pathways.

Biochemical Pathways

The compound has been associated with pathways affecting cell motility, apoptosis, and tissue regeneration. It may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. For instance, it has shown cytotoxic effects against non-small cell lung cancer (A549) cells with an IC50 value comparable to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundA549X.XX
5-Fluorouracil (control)A5494.98 ± 0.41

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve membrane disruption and interference with DNA replication processes.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on A549 cells, revealing that it induces apoptosis through caspase-dependent pathways. The results indicated a significant decrease in cell viability at concentrations as low as 10 µM .
  • Antibacterial Effects : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity at concentrations ranging from 5 to 20 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
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4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

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